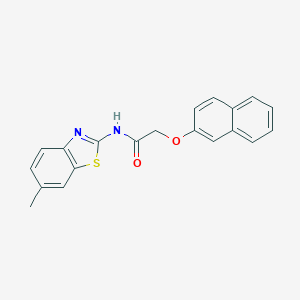![molecular formula C12H14N4O2S2 B291983 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291983.png)
2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as MTAA, is a compound that has been extensively studied for its potential therapeutic applications. MTAA has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. In
Mecanismo De Acción
The exact mechanism of action of 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to act through a variety of pathways. One study suggested that 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide may exert its analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Another study suggested that 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide may exert its anti-inflammatory effects by inhibiting the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory gene expression.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to possess a wide range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to possess antitumor activity in a variety of cancer cell lines. One study suggested that 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide may exert its antitumor effects by inducing apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, there are also limitations to its use. 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand its safety profile and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is its potential use as a treatment for inflammatory bowel disease, which is a chronic inflammatory condition of the digestive tract. Another area of interest is its potential use as a treatment for neuropathic pain, which is a type of chronic pain that is often difficult to manage with current treatments.
Conclusion:
In conclusion, 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. While there are limitations to its use, 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages for use in lab experiments and has several potential future directions for research.
Métodos De Síntesis
2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(4-morpholinyl)acetamide with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base, such as triethylamine. The reaction typically proceeds under reflux conditions and yields 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One study investigated the analgesic effects of 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide in a rat model of neuropathic pain. The results showed that 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide significantly reduced pain behavior in the rats, suggesting that it may be a potential treatment for neuropathic pain.
Another study investigated the anti-inflammatory effects of 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide in a mouse model of acute lung injury. The results showed that 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide significantly reduced lung inflammation and improved lung function, indicating that it may be a potential treatment for inflammatory lung diseases.
Propiedades
Fórmula molecular |
C12H14N4O2S2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H14N4O2S2/c17-10(8-16-3-5-18-6-4-16)13-12-15-14-11(20-12)9-2-1-7-19-9/h1-2,7H,3-6,8H2,(H,13,15,17) |
Clave InChI |
OUFSGKHVEYHBKQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=NN=C(S2)C3=CC=CS3 |
SMILES canónico |
C1COCCN1CC(=O)NC2=NN=C(S2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)










![N-{2-methyl-5-[(phenoxyacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B291919.png)
